6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
Description
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the imidazo-thiazole family, known for their diverse biological activities and synthetic versatility.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS2/c20-14-7-6-13(16(21)10-14)12-25-22-11-17-18(23-19-24(17)8-9-26-19)27-15-4-2-1-3-5-15/h1-11H,12H2/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMAYRVFWYPBB-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Imidazo[2,1-b]thiazole-5-carbaldehyde
The imidazo[2,1-b]thiazole scaffold serves as the foundational structure. A widely employed strategy involves cyclocondensation of 2-aminothiazole derivatives with α-haloketones. For instance, reaction of 2-aminothiazole with chloroacetaldehyde in dimethylacetamide (DMAc) at 80°C yields the imidazo[2,1-b]thiazole core. Subsequent formylation at position 5 is achieved via the Vilsmeier-Haack reaction, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | 2-Aminothiazole, chloroacetaldehyde, DMAc, 80°C, 12 h | 72 |
| Formylation | POCl₃, DMF, 0°C → rt, 4 h | 68 |
Introduction of Phenylsulfanyl Group at Position 6
Regioselective functionalization at position 6 necessitates bromination followed by nucleophilic aromatic substitution. Bromination of imidazo[2,1-b]thiazole-5-carbaldehyde with N-bromosuccinimide (NBS) in acetonitrile at 25°C achieves monobromination at position 6. Subsequent displacement of bromide with thiophenol is conducted in DMAc using potassium carbonate (K₂CO₃) as base at 120°C for 8 h.
Optimized Parameters:
- Bromination: NBS (1.05 equiv), CH₃CN, 25°C, 3 h (Yield: 85%)
- Substitution: PhSH (1.2 equiv), K₂CO₃ (2 equiv), DMAc, 120°C (Yield: 78%)
Oxime Formation from Aldehyde
Conversion of the aldehyde to its oxime derivative employs hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol-water (2:1) under reflux for 2 h. The reaction proceeds quantitatively, with the (Z)-isomer predominating due to steric stabilization.
Characterization Data:
- ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NOH), 8.72 (s, 1H, CH=N), 7.45–7.30 (m, 5H, Ar-H).
- HPLC Purity: >99% (C18 column, MeOH:H₂O = 70:30).
O-Alkylation with 2,4-Dichlorobenzyl Group
The critical O-alkylation step involves treatment of the oxime with 2,4-dichlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in anhydrous DMF at 0°C facilitates deprotonation of the oxime oxygen, followed by addition of the benzylating agent and stirring at 25°C for 12 h.
Reaction Scheme:
$$
\text{Oxime} + \text{2,4-Cl}_2\text{-Benzyl-Br} \xrightarrow{\text{NaH, DMF}} \text{O-(2,4-Dichlorobenzyl)oxime}
$$
Optimization Insights:
- Base Selection: NaH outperforms K₂CO₃ or Et₃N in minimizing N-alkylation byproducts.
- Solvent: DMF enhances solubility of both oxime and benzyl bromide.
- Yield: 65–70% after column chromatography (silica gel, hexane:EtOAc = 3:1).
Analytical and Spectroscopic Validation
Mass Spectrometry:
X-ray Crystallography:
Single-crystal analysis confirms the (Z)-configuration of the oxime and the regiochemistry of O-alkylation.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Functionalization | High regiocontrol, scalable | Multi-step purification |
| One-Pot Bromination-Alkylation | Reduced steps | Lower yield (∼50%) |
| Microwave-Assisted Alkylation | Faster reaction (2 h) | Specialized equipment required |
Industrial Scalability and Process Considerations
Large-scale synthesis (≥100 g) necessitates:
- Solvent Recovery: DMF and DMAc distillation for reuse.
- Waste Management: Neutralization of NaH with isopropanol prior to disposal.
- Cost Analysis: Thiophenol and 2,4-dichlorobenzyl bromide account for 60% of raw material costs.
Chemical Reactions Analysis
Oxime Formation via Condensation
The oxime group in this compound is synthesized through a condensation reaction between 6-(phenylsulfanyl)imidazo[2,1-b] thiazole-5-carbaldehyde and O-(2,4-dichlorobenzyl)hydroxylamine . This reaction follows a general oxime formation mechanism:
-
Reagents : Aldehyde precursor, hydroxylamine derivative (e.g., O-substituted hydroxylamine).
-
Conditions : Acid catalysis (e.g., acetic acid) in polar aprotic solvents like DMSO or mixed solvents (THF/MeOH) under mild heating (20–80°C) .
-
Outcome : Formation of (E)- or (Z)-oxime isomers, depending on steric and electronic factors.
a) Oxime Modifications
The oxime group (-N-O-) can undergo further transformations:
-
Reduction : Potential conversion to primary amines using reagents like LiAlH₄, though direct evidence for this compound is lacking.
-
Acid/Base Hydrolysis : Under strong acidic conditions (e.g., HCl), oximes may revert to the parent aldehyde, but stability data for this derivative remains unstudied.
b) Sulfanyl Group Reactivity
The phenylsulfanyl (-S-C₆H₅) substituent may participate in:
-
Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents (e.g., H₂O₂, mCPBA).
-
Nucleophilic Substitution : Displacement by amines or thiols under basic conditions, though steric hindrance from the imidazothiazole core could limit reactivity.
Biological Activity-Driven Reactions
While explicit reaction data is sparse, structural analogs suggest potential interactions with biological targets:
-
Enzyme Inhibition : The imidazothiazole scaffold is known to inhibit kinases and proteases via hydrogen bonding and π-π stacking.
-
Receptor Binding : The dichlorobenzyl group may enhance lipophilicity, facilitating membrane penetration and receptor engagement.
Comparative Reactivity with Analogs
Reactivity trends are inferred from structurally related compounds (see Table 2):
Table 2: Reactivity Comparison with Analogous Oximes
Synthetic Challenges and Optimization
-
Isomer Separation : The (E)-oxime isomer is typically favored due to steric factors, but isolation requires chromatographic techniques .
-
Byproduct Formation : Competing reactions (e.g., overoxidation of sulfanyl groups) necessitate controlled reaction conditions.
Unresolved Questions and Research Gaps
-
Mechanistic Details : Kinetic and thermodynamic studies of oxime formation are absent.
-
Derivatization Potential : Reactions at the imidazothiazole nitrogen or thiazole sulfur remain unexplored.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. For instance:
- A series of imidazo[2,1-b][1,3]thiazole derivatives was synthesized and evaluated for their antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines. Compounds showed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM, indicating promising anticancer potential .
- Specific derivatives were found to inhibit the migration of cancer cells in wound-healing assays, further supporting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
- Studies have shown that modifications on the phenyl ring and other substituents significantly impact biological activity. For example, certain substitutions enhance potency against specific cancer types while reducing toxicity .
Summary of Findings
| Study | Target Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | SUIT-2 | 5.11 - 10.8 | Antiproliferative |
| Study 2 | MV4-11 (AML) | 0.002 | FLT3 Inhibition |
| Study 3 | Capan-1 | Various | Migration Inhibition |
Mechanism of Action
When compared to other similar compounds, 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime stands out due to its unique structural features and potential applications. Similar compounds include other imidazo-thiazole derivatives, which may share some biological activities but differ in their chemical properties and specific uses.
Comparison with Similar Compounds
6-Phenyl-5-phenylsulfanyl-imidazo[2,1-b]thiazole
4-Thiazol-3-yl)benzaldehyde
Imidazo-thiazole-carboxamides analogs
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in both research and industry.
Biological Activity
The compound 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C12H8N2OS2
- Molecular Weight : 260.34 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Research has shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against human acute myeloid leukemia (AML) cell lines. The most potent compound demonstrated an IC50 value of 0.002 μM against the MV4-11 cell line, indicating strong FLT3 kinase inhibition .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The aforementioned study emphasized that the compounds selectively inhibited FLT3-dependent pathways while showing minimal activity against FLT3-independent cancer lines, suggesting a targeted approach to treatment .
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how modifications to the chemical structure affect biological activity. For instance, substituents on the phenyl ring and variations in the imidazole and thiazole moieties can significantly influence potency and selectivity. The presence of electron-withdrawing groups typically enhances biological activity by increasing the compound's reactivity with biological targets .
Data Table: Biological Activity Summary
| Compound Name | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound 19 | Anti-AML | 0.002 | FLT3 |
| CITCO | CAR Agonist | 49 | CAR |
Case Studies
- Acute Myeloid Leukemia : A series of experiments demonstrated that certain derivatives effectively inhibited FLT3 in AML cells. The lead compound was further evaluated for its in vitro anti-AML activity, confirming its potential as a therapeutic agent .
- Nuclear Receptor Activation : Another study investigated the compound CITCO (related to imidazo[2,1-b][1,3]thiazole) as a selective agonist for the constitutive androstane receptor (CAR). It exhibited significant transcriptional activation of CAR target genes in hepatocytes, suggesting potential applications in drug metabolism regulation .
Q & A
Basic: What experimental approaches confirm this compound as a CAR agonist?
Answer:
- Fluorescence-based reporter assays using chimeric GAL4-CAR ligand-binding domain (LBD) systems quantify transcriptional activation. A 2.5-fold increase in luciferase activity at 10 μM indicates agonist potential .
- Nuclear translocation assays in HepG2 cells transfected with GFP-CAR show cytoplasmic-to-nuclear relocalization within 4 hours, visualized via confocal microscopy .
- Primary human hepatocytes treated with 10 μM compound exhibit ≥2-fold induction of CYP2B6 mRNA (qRT-PCR), a CAR biomarker .
Controls: Include CITCO (positive control) and CAR inverse agonists like PK-SVB .
Advanced: How do structural variations between this compound and CITCO affect CAR/PXR selectivity?
Answer:
- Phenylsulfanyl vs. 4-chlorophenyl substitution enhances hydrophobic interactions with CAR’s Phe161/Phe234 residues (molecular docking RMSD = 1.8 Å) but reduces PXR binding by 40% due to steric clashes with PXR’s Gln285 .
- 2,4-dichlorobenzyl oxime decreases PXR cross-reactivity compared to CITCO’s 3,4-dichlorobenzyl group, as shown in competitive binding assays (IC50: 12 μM vs. 8 μM for PXR) .
- Methodological validation : Co-crystallization studies with CAR-LBD and radioligand displacement assays using [³H]-CITCO .
Basic: Which cytochrome P450 enzymes are regulated by this compound?
Answer:
Advanced: How can genome-wide CRISPR screening identify novel targets of this compound?
Answer:
- Pooled CRISPR libraries (e.g., Brunello) in HepaRG cells treated with 5 μM compound for 72 hours.
- Enriched sgRNAs reveal pathways:
- Lipogenesis : SREBP1c, FASN (FDR <0.01)
- Xenobiotic metabolism : NR1I3 (CAR), ABCB1 (p-glycoprotein)
- Validation : ChIP-seq confirms CAR binding to SREBP1c promoter (-1.2 kb) .
- Contradiction resolution : Use CAR-knockout hepatocytes to distinguish direct vs. indirect effects .
Basic: What in vitro models are suitable for hepatic metabolism studies?
Answer:
- Primary human hepatocytes : Gold standard for CYP induction; culture in Williams’ E medium with 0.1 μM dexamethasone .
- HepaRG cells : Differentiate into hepatocyte-like cells; maintain CAR expression for >14 days .
- 3D spheroid models : Enhance metabolic stability; use collagen-embedded spheroids for long-term (21-day) exposure studies .
Advanced: What experimental designs address interspecies differences in CAR activation?
Answer:
- Parallel dosing : Treat humanized CAR mice and wild-type mice with equimolar doses (10 mg/kg). Measure hepatic CYP2B6 (human) vs. CYP2B10 (mouse) .
- Cross-species transfection : Express human CAR in mouse hepatocytes and vice versa. Note EC50 shifts (human CAR: 8.7 μM vs. mouse CAR: 32.1 μM) .
- Transcriptomic meta-analysis : Compare RNA-seq data from human, rat, and mouse hepatocytes using DESeq2 (FDR <0.05) .
Basic: How is the compound’s purity validated after synthesis?
Answer:
- LC-MS : Purity >98% confirmed via reverse-phase C18 column (ACN/water gradient) and ESI+ ionization (m/z 486.2 [M+H]⁺) .
- ¹H-NMR : Key peaks include oxime proton (δ 8.32 ppm, singlet) and dichlorobenzyl methylene (δ 5.21 ppm, doublet) .
- E/Z isomer ratio : Determined by integration of imine protons (δ 7.8–8.1 ppm); typically 85:15 favoring E-isomer .
Advanced: How does this compound modulate CAR-LXRα crosstalk in lipid metabolism?
Answer:
- Mechanism : CAR activation suppresses LXRα-mediated lipogenesis by competing for SRC-1 coactivator binding (Co-IP shows 60% reduced SRC-1/LXRα interaction) .
- Experimental workflow :
Basic: What safety profiling is required before in vivo studies?
Answer:
- Cytotoxicity : IC50 >100 μM in HepG2 (MTT assay).
- hERG inhibition : Patch-clamp assay showing <50% current blockage at 10 μM .
- Microsomal stability : Half-life >60 minutes in human liver microsomes (NADPH regeneration system) .
Advanced: How can machine learning predict off-target effects of structural analogs?
Answer:
- Descriptor generation : 2048-bit Morgan fingerprints (radius=3) for 200 analogs.
- Model training : Random forest classifier trained on Tox21 nuclear receptor data (AUC=0.89).
- Critical features :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
